molecular formula C25H25N3O4 B11462568 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11462568
M. Wt: 431.5 g/mol
InChI Key: MKMYZZYKQXQZSW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate amine, followed by cyclization.

    Coupling of the Indole and Quinazolinone Units: The indole and quinazolinone units can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the quinazolinone core.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinazolinone core is alkylated with a trimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting it to the corresponding dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides, often under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving indole and quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds, including anticancer and antimicrobial agents.

    Industry: Potential use in the development of new materials with unique properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Lacks the trimethoxyphenyl group, which may affect its biological activity.

    2-(2,3-dihydro-1H-indol-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Contains a single methoxy group instead of three, which may influence its chemical reactivity and interactions.

Uniqueness

The presence of the trimethoxyphenyl group in 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical properties, such as increased electron density and steric hindrance, which can affect its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological phenomena.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H25N3O4/c1-30-22-12-17(13-23(31-2)24(22)32-3)16-10-19-18(21(29)11-16)14-26-25(27-19)28-9-8-15-6-4-5-7-20(15)28/h4-7,12-14,16H,8-11H2,1-3H3

InChI Key

MKMYZZYKQXQZSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54

Origin of Product

United States

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